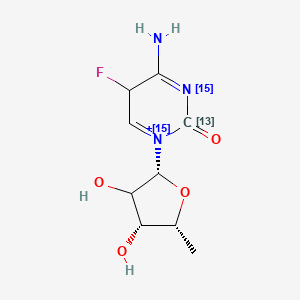
Evodosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evodosin A is a natural product extracted from the plant Tripterygium wilfordii Hook.f. It is a coumarin derivative with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol . This compound has garnered significant interest due to its potential therapeutic properties, particularly its anticancer and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Evodosin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Evodosin A involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Hydroxylation: The hydroxylation of the coumarin core is achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Side Chain Introduction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant Tripterygium wilfordii Hook.f. The extraction process includes:
Plant Material Preparation: The plant material is dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents such as ethanol or methanol.
Analyse Chemischer Reaktionen
Types of Reactions
Evodosin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can be performed on this compound using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted coumarins.
Wirkmechanismus
Evodosin A exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the mitochondrial pathway and downregulating survivin, a protein involved in cell cycle regulation.
Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Immunomodulatory Activity: Modulates the immune response by affecting the differentiation and proliferation of immune cells.
Vergleich Mit ähnlichen Verbindungen
Evodosin A is unique among coumarin derivatives due to its specific side chain and hydroxylation pattern. Similar compounds include:
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
Umbelliferone: Known for its antioxidant and hepatoprotective activities.
Esculetin: Exhibits anti-inflammatory and anticancer properties.
This compound stands out due to its potent anticancer activity and its ability to modulate multiple biological pathways, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSEUOPXSZNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin and where was it discovered?
A1: erythro-3-(1',2',3'-trihydroxy)isopentyl-7-hydroxycoumarin, also named evodosin A, is a novel coumarin compound discovered in the plant Evodia lepta []. This research highlights the potential of discovering new bioactive compounds from natural sources.
Q2: What is the significance of finding β-daucosterol alongside this compound in Evodia lepta?
A2: While the study focuses on the discovery of this compound, the isolation of β-daucosterol from Evodia lepta for the first time is also noteworthy []. This finding adds to our understanding of the phytochemical profile of this plant, which could be valuable for future research on its potential medicinal properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


